

Analytical methods for 5-phenyl-1H-pyrazol-3-amine hydrochloride quantification

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Compound of Interest

Compound Name: 5-phenyl-1H-pyrazol-3-amine
hydrochloride

CAS No.: 20737-62-6

Cat. No.: B1502202

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An Application Note on the Quantitative Analysis of **5-phenyl-1H-pyrazol-3-amine hydrochloride**

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of **5-phenyl-1H-pyrazol-3-amine hydrochloride**, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's importance in the development of kinase inhibitors and other biologically active molecules, this note presents three robust analytical approaches: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Potentiometric Titration. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy, precision, and reliability in research, development, and quality control settings.

Introduction and Scientific Context

5-phenyl-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1] Its hydrochloride salt form is often preferred to enhance solubility and stability. The accurate determination of its purity and concentration in bulk drug substances, reaction mixtures, and formulated products is paramount for ensuring quality, safety, and efficacy.

The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, required sensitivity, and available instrumentation. This guide provides a decision-making framework and detailed protocols for the most pertinent quantitative techniques.

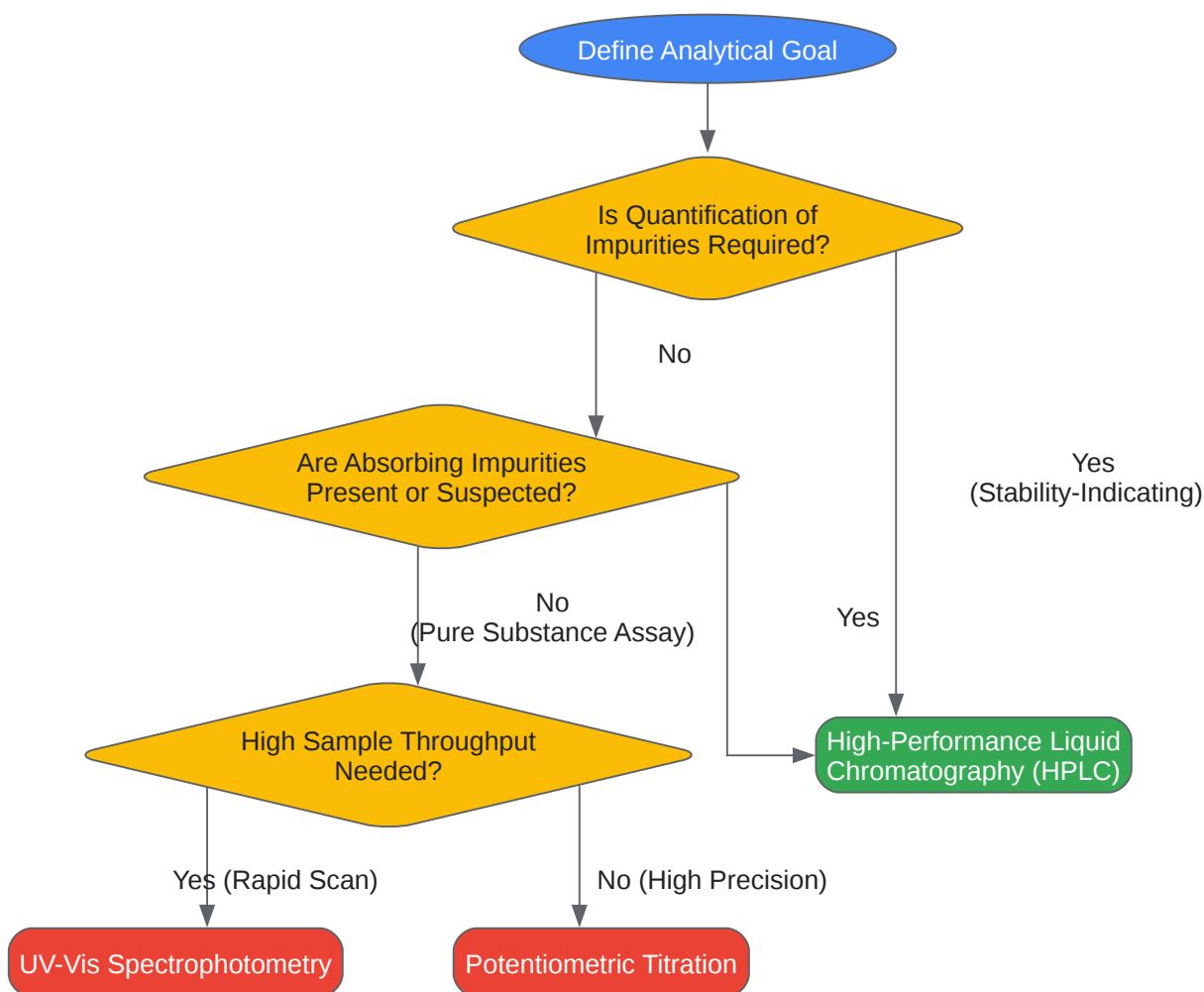
Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Property	Value	Source
IUPAC Name	5-phenyl-1H-pyrazol-3-amine hydrochloride	N/A
Molecular Formula	C ₉ H ₁₀ ClN ₃	Derived
Molecular Weight	195.65 g/mol	Derived from[2]
Melting Point (Free Base)	124-127 °C	[2]
Appearance	White to off-white solid (typical)	General Knowledge
Solubility	Soluble in DMSO, Methanol. The hydrochloride salt exhibits increased solubility in aqueous solutions compared to the free base.	[3]
Structural Features	Phenyl ring, pyrazole core, primary amine group. These features are key to its chromophoric properties and basicity.	[1]

Strategic Selection of an Analytical Method

The optimal analytical method depends on the analytical objective. For instance, a high-specificity, stability-indicating method like HPLC is required for final product release, whereas a rapid UV-Vis or titrimetric method may suffice for in-process monitoring. The following workflow illustrates the decision-making process.



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Caption: Method Selection Workflow Diagram.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the quantification of **5-phenyl-1H-pyrazol-3-amine hydrochloride** due to its high specificity, sensitivity, and ability to resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Recommended HPLC Protocol

This protocol provides a starting point for method development and validation, designed for robust performance.

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Thermostatted column compartment
- UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides excellent retention and resolution for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for good peak shape of the amine and is compatible with mass spectrometry if needed.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient	10% B to 90% B over 15 min	A gradient elution ensures that both polar and non-polar impurities can be eluted and resolved.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.
Detection (λ)	254 nm	The phenyl and pyrazole rings provide strong absorbance at this wavelength. A full UV scan (200-400 nm) should be performed to confirm the optimal wavelength.[1]
Injection Vol.	10 μ L	A typical volume to balance sensitivity and peak shape.
Diluent	Mobile Phase A / Mobile Phase B (50:50)	Ensures sample solubility and compatibility with the mobile

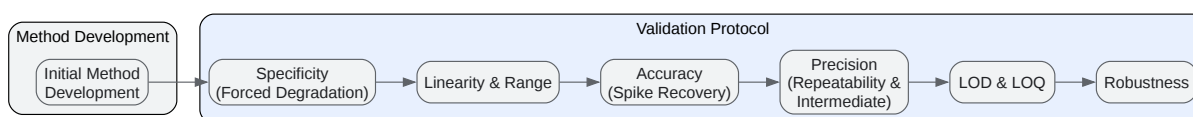
phase to prevent peak distortion.

Procedure:

- **Standard Preparation:** Accurately weigh ~20 mg of **5-phenyl-1H-pyrazol-3-amine hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of ~200 µg/mL. Prepare working standards by serial dilution.
- **Sample Preparation:** Prepare the sample to a target concentration of ~100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
- **System Suitability:** Equilibrate the HPLC system until a stable baseline is achieved. Make five replicate injections of a working standard (~100 µg/mL). The system is ready if the relative standard deviation (%RSD) for the peak area is $\leq 2.0\%$.
- **Analysis:** Inject the standard solutions and sample solutions in sequence.
- **Calculation:** Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Method Validation Strategy (ICH Q2(R2))

Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose.[4][5] The core validation parameters are outlined below.[6][7]



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Caption: HPLC Method Validation Workflow.

Typical Acceptance Criteria for Validation:

Parameter	Acceptance Criterion
Specificity	Peak is free from interference from placebo, impurities, and degradants. Peak purity index > 0.995.
Linearity	Correlation coefficient (r^2) \geq 0.999 over the specified range (e.g., 50-150% of target concentration).
Accuracy	Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (%RSD)	Repeatability (n=6): \leq 2.0%. Intermediate Precision: \leq 2.0%.
Quantitation Limit (LOQ)	Signal-to-Noise ratio \geq 10, with acceptable precision and accuracy.

Method 2: UV-Vis Spectrophotometry

Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and simple method suitable for the assay of pure **5-phenyl-1H-pyrazol-3-amine hydrochloride**, provided no interfering substances absorb at the analytical wavelength.

Spectrophotometric Protocol

Instrumentation:

- UV-Vis Spectrophotometer (dual beam recommended)
- Matched quartz cuvettes (1 cm path length)

Procedure:

- Determine λ_{\max} : Prepare a ~ 10 $\mu\text{g/mL}$ solution of the analyte in methanol or ethanol. Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λ_{\max}).^[1]
- Prepare Standard Curve: a. Accurately prepare a stock solution of the reference standard (~ 100 $\mu\text{g/mL}$) in the chosen solvent. b. Create a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 $\mu\text{g/mL}$) by diluting the stock solution. c. Measure the absorbance of each standard at the predetermined λ_{\max} . d. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
- Sample Analysis: a. Prepare a sample solution with an expected concentration that falls within the range of the calibration curve. b. Measure the absorbance of the sample solution at λ_{\max} .
- Calculation: Determine the concentration of the sample from its absorbance using the linear regression equation derived from the standard curve.

Causality and Limitations: The primary advantage of this method is speed and simplicity. However, its significant limitation is a lack of specificity. Any impurity or excipient that absorbs at the analytical wavelength will lead to erroneously high results. Therefore, this method is best suited for pure substance analysis or in situations where the matrix components are known not to interfere.

Method 3: Non-Aqueous Potentiometric Titration

Principle: As a salt of a weak base, **5-phenyl-1H-pyrazol-3-amine hydrochloride** can be quantified by non-aqueous acid-base titration. In this method, the compound is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid (e.g., perchloric acid). The glacial acetic acid enhances the basicity of the amine, allowing for a sharp and distinct endpoint, which is detected potentiometrically. This is a classic pharmacopeial method for the assay of amine salts.^[8]

Titration Protocol

Instrumentation:

- Potentiometric titrator with a glass and reference electrode combination suitable for non-aqueous solutions.
- Analytical balance and Class A glassware.

Reagents:

- Titrant: 0.1 N Perchloric Acid (in glacial acetic acid). Standardize against potassium hydrogen phthalate (KHP).
- Solvent: Glacial Acetic Acid.

Procedure:

- Titrant Standardization: Accurately weigh dried KHP, dissolve in glacial acetic acid, and titrate with the 0.1 N perchloric acid solution to a potentiometric endpoint. Calculate the normality of the titrant.
- Sample Analysis: a. Accurately weigh an amount of **5-phenyl-1H-pyrazol-3-amine hydrochloride** equivalent to ~150 mg of the free base into a clean, dry beaker. b. Dissolve the sample in 50 mL of glacial acetic acid. c. Titrate the solution with standardized 0.1 N perchloric acid, recording the millivolt readings as a function of titrant volume. d. The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
- Calculation:
 - $\% \text{ Assay} = (V * N * MW * 100) / (W * 1000)$
 - Where:
 - V = Volume of perchloric acid consumed (mL)
 - N = Normality of the perchloric acid titrant
 - MW = Molecular weight of **5-phenyl-1H-pyrazol-3-amine hydrochloride** (195.65 g/mol)

- W = Weight of the sample (g)

Causality and Limitations: Titrimetry is a primary analytical method that provides high precision and accuracy without reliance on a reference standard for calibration (once the titrant is standardized).[9] It is cost-effective and robust. However, like UV-Vis spectrophotometry, it is not specific. Any basic substance in the sample will be co-titrated, leading to an overestimation of the analyte content. It is therefore suitable for bulk drug assay where impurities are controlled by a separate chromatographic method.

Summary and Comparison of Methods

Feature	HPLC	UV-Vis Spectrophotometry	Non-Aqueous Titration
Specificity	Very High (Stability-Indicating)	Low (Interference from absorbers)	Low (Interference from bases)
Sensitivity	Very High ($\mu\text{g/mL}$ to ng/mL)	Moderate ($\mu\text{g/mL}$)	Low (mg scale)
Precision	High (%RSD < 2%)	Moderate	Very High (%RSD < 1%)
Analysis Time	~20 min per sample	< 5 min per sample	~10 min per sample
Cost/Complexity	High	Low	Low
Primary Use Case	Purity, Assay, Stability Testing	Rapid Assay of Pure Substance	Bulk Drug Assay

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